molecular formula C6H10O5 B1234891 (R)-2-Ethyl-2-hydroxysuccinic acid CAS No. 873073-25-7

(R)-2-Ethyl-2-hydroxysuccinic acid

Cat. No.: B1234891
CAS No.: 873073-25-7
M. Wt: 162.14 g/mol
InChI Key: YVYGHRNLPUMVBU-ZCFIWIBFSA-N
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Description

®-2-ethylmalic acid is a chiral compound that belongs to the family of malic acids It is characterized by the presence of an ethyl group attached to the second carbon of the malic acid backbone

Scientific Research Applications

®-2-ethylmalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Industry: ®-2-ethylmalic acid is used in the production of biodegradable polymers and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action would depend on the specific application of “®-2-ethylmalic acid”. For example, if it were used as an antioxidant, its mechanism of action might involve donating electrons to neutralize free radicals .

Safety and Hazards

While specific safety and hazard information for “®-2-ethylmalic acid” is not available, general precautions when handling carboxylic acids include avoiding inhalation or contact with skin and eyes, and using appropriate personal protective equipment .

Future Directions

The future directions for research on “®-2-ethylmalic acid” could include exploring its potential applications in various fields, such as pharmaceuticals, food science, or materials science . Further studies could also investigate its synthesis, properties, and potential reactions in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-ethylmalic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. Another method includes the use of enantioselective hydrogenation of ethyl-substituted malic acid derivatives.

Industrial Production Methods

Industrial production of ®-2-ethylmalic acid typically involves the fermentation of specific microorganisms that can produce the compound in high yields. This biotechnological approach is favored due to its efficiency and sustainability compared to purely chemical synthesis methods.

Chemical Reactions Analysis

Types of Reactions

®-2-ethylmalic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include keto acids, alcohol derivatives, and various substituted malic acid derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-ethylmalic acid: The enantiomer of ®-2-ethylmalic acid with different stereochemistry.

    Malic acid: The parent compound without the ethyl substitution.

    2-methylmalic acid: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

®-2-ethylmalic acid is unique due to its specific stereochemistry and the presence of the ethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and as a chiral intermediate in pharmaceutical applications.

Properties

IUPAC Name

(2R)-2-ethyl-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-2-6(11,5(9)10)3-4(7)8/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYGHRNLPUMVBU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415059
Record name (2R)-2-ethyl-2-hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873073-25-7
Record name (2R)-2-ethyl-2-hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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